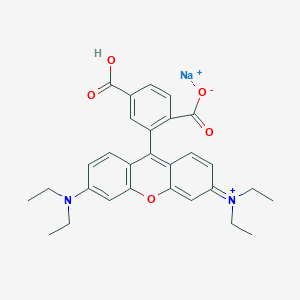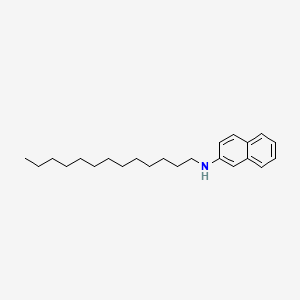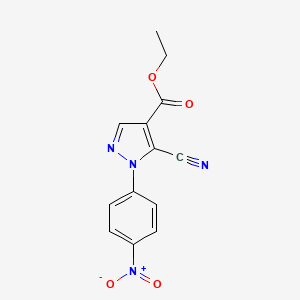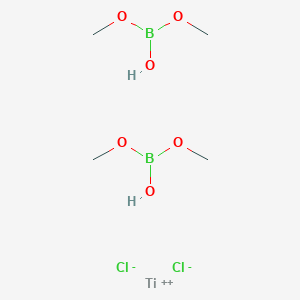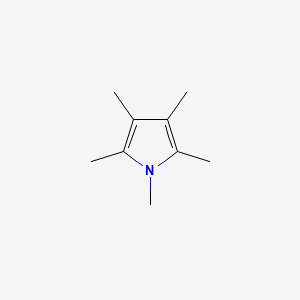
1,2,3,4,5-Pentamethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentamethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C9H15N and a molecular weight of 137.22 g/mol It is characterized by a pyrrole ring substituted with five methyl groups at positions 1, 2, 3, 4, and 5
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them to 2,5-unsubstituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentamethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the pyrrole ring, leading to different substituted products.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrroles, which can be further utilized in different chemical applications.
科学的研究の応用
1,2,3,4,5-Pentamethyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,3,4,5-Pentamethyl-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its unique structure plays a crucial role in its activity.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetramethyl-1H-pyrrole: Lacks one methyl group compared to 1,2,3,4,5-Pentamethyl-1H-pyrrole.
1,2,3,4,5-Hexamethyl-1H-pyrrole: Contains an additional methyl group.
1,2,3,4,5-Pentamethyl-2H-pyrrole: Differently substituted pyrrole with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
767-76-0 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethylpyrrole |
InChI |
InChI=1S/C9H15N/c1-6-7(2)9(4)10(5)8(6)3/h1-5H3 |
InChIキー |
IQBFHKGECNYUMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



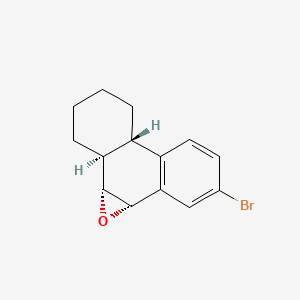
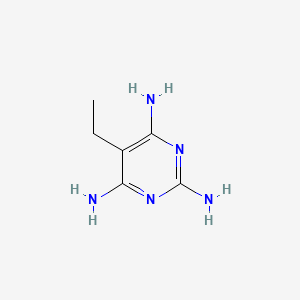

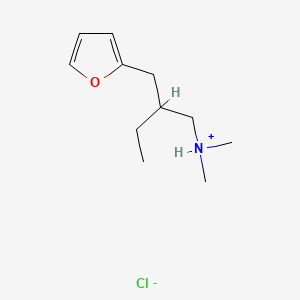
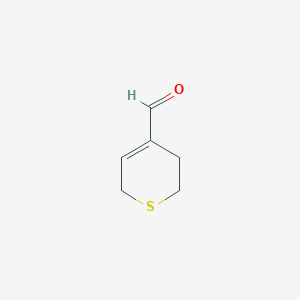
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
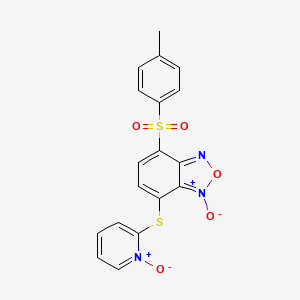
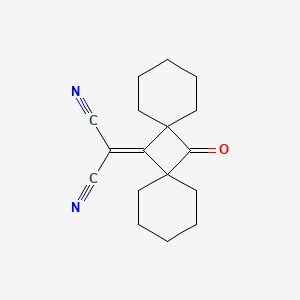
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
